molecular formula C12H13BrN4O2 B3499043 2-(4-bromo-2,5-dimethylphenoxy)-N-4H-1,2,4-triazol-3-ylacetamide

2-(4-bromo-2,5-dimethylphenoxy)-N-4H-1,2,4-triazol-3-ylacetamide

Cat. No.: B3499043
M. Wt: 325.16 g/mol
InChI Key: RLCJZYKIDXOIAE-UHFFFAOYSA-N
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Description

The compound “2-(4-bromo-2,5-dimethylphenoxy)-N-4H-1,2,4-triazol-3-ylacetamide” is a complex organic molecule. It contains a bromine atom, which suggests that it might be involved in electrophilic aromatic substitution reactions . The presence of the triazole ring indicates that it might have been synthesized using click chemistry .


Molecular Structure Analysis

The compound contains several functional groups, including an acetamide group, a triazole ring, and a bromine-substituted phenyl ring . These groups could influence the compound’s reactivity and physical properties.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the bromine atom could be replaced in a nucleophilic aromatic substitution reaction . The acetamide group could undergo hydrolysis to form an acid and an amine .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug, it could interact with biological targets in the body. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specifics of the reaction.

Safety and Hazards

As with any chemical compound, handling “2-(4-bromo-2,5-dimethylphenoxy)-N-4H-1,2,4-triazol-3-ylacetamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Properties

IUPAC Name

2-(4-bromo-2,5-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2/c1-7-4-10(8(2)3-9(7)13)19-5-11(18)16-12-14-6-15-17-12/h3-4,6H,5H2,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCJZYKIDXOIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCC(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-2,5-dimethylphenoxy)-N-4H-1,2,4-triazol-3-ylacetamide
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2-(4-bromo-2,5-dimethylphenoxy)-N-4H-1,2,4-triazol-3-ylacetamide

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